molecular formula C14H15ClN4O3S B2531825 N-[1-(3-chloro-4-methoxybenzenesulfonyl)azetidin-3-yl]pyridazin-3-amine CAS No. 2097917-41-2

N-[1-(3-chloro-4-methoxybenzenesulfonyl)azetidin-3-yl]pyridazin-3-amine

Cat. No. B2531825
CAS RN: 2097917-41-2
M. Wt: 354.81
InChI Key: ZRFRSZMXIBWPLG-UHFFFAOYSA-N
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Description

“N-[1-(3-chloro-4-methoxybenzenesulfonyl)azetidin-3-yl]pyridazin-3-amine” is a complex organic compound. It contains an azetidine ring, which is a four-membered cyclic amine, and a pyridazine ring, which is a six-membered ring with two nitrogen atoms. The compound also has a methoxy group (-OCH3) and a sulfonyl chloride group (-SO2Cl) attached to a benzene ring .


Synthesis Analysis

The synthesis of such a compound would likely involve multiple steps, including the formation of the azetidine and pyridazine rings, and the introduction of the methoxy and sulfonyl chloride groups. The exact synthetic route would depend on the starting materials and the specific conditions required for each reaction .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. Techniques such as X-ray crystallography or NMR spectroscopy could be used to determine the structure .


Chemical Reactions Analysis

The chemical reactions involving this compound would depend on its functional groups. The azetidine ring might undergo reactions at the nitrogen atom, while the sulfonyl chloride group is typically reactive and might be involved in substitution reactions .

Scientific Research Applications

Safety and Hazards

The safety and hazards associated with this compound would depend on its reactivity and biological activity. The sulfonyl chloride group is typically corrosive and can cause burns and eye damage . Proper safety precautions should be taken when handling this compound.

Future Directions

The future research directions for this compound would depend on its properties and potential applications. If it shows promising biological activity, it might be further developed as a drug. Alternatively, if it has interesting chemical reactivity, it might be studied for use in chemical synthesis .

properties

IUPAC Name

N-[1-(3-chloro-4-methoxyphenyl)sulfonylazetidin-3-yl]pyridazin-3-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15ClN4O3S/c1-22-13-5-4-11(7-12(13)15)23(20,21)19-8-10(9-19)17-14-3-2-6-16-18-14/h2-7,10H,8-9H2,1H3,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZRFRSZMXIBWPLG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)S(=O)(=O)N2CC(C2)NC3=NN=CC=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15ClN4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[1-(3-chloro-4-methoxybenzenesulfonyl)azetidin-3-yl]pyridazin-3-amine

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